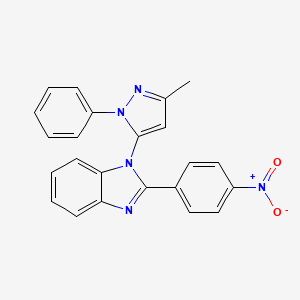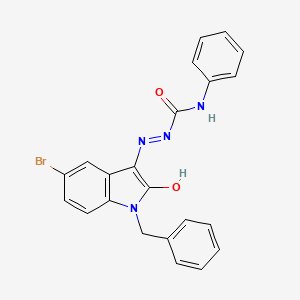
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole
描述
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole, also known as MPB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MPB has been shown to have significant effects on the biochemical and physiological processes of living organisms, making it a valuable tool for researchers in fields such as pharmacology, biochemistry, and molecular biology.
作用机制
The mechanism of action of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to proteins such as tubulin and heat shock protein 90 (Hsp90), resulting in the inhibition of their function. This inhibition can have downstream effects on various cellular processes, such as cell division and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and dependent on the specific proteins that it interacts with. This compound has been shown to inhibit the activity of tubulin, resulting in the disruption of microtubule formation and cell division. This compound has also been shown to inhibit the activity of Hsp90, resulting in the degradation of client proteins that are dependent on Hsp90 for stability.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole in lab experiments is its specificity for certain proteins, allowing researchers to selectively modulate the activity of these proteins. Additionally, this compound has been extensively studied and optimized for synthesis, resulting in high yields and purity of the final product. However, one limitation of using this compound in lab experiments is its potential toxicity, as high concentrations of this compound have been shown to be cytotoxic in certain cell lines.
未来方向
There are several future directions for the study of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole and its potential applications in scientific research. One direction is the development of more specific and potent analogs of this compound that can selectively modulate the activity of specific proteins. Another direction is the study of the potential therapeutic applications of this compound, such as its use in cancer treatment or neurodegenerative diseases. Finally, the study of the potential toxicity of this compound and its effects on various cell types and organisms is an important area of future research.
科学研究应用
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and cellular signaling pathways. This compound has been shown to bind to specific proteins and modulate their activity, making it a valuable tool for researchers studying the function of these proteins in various biological processes.
属性
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-16-15-22(27(25-16)18-7-3-2-4-8-18)26-21-10-6-5-9-20(21)24-23(26)17-11-13-19(14-12-17)28(29)30/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHAIHMHVSEXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(anilinocarbonothioyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452755.png)
![2-{3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452762.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)

![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B3452774.png)
![2-{benzoyl[(4-methylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452789.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate](/img/structure/B3452796.png)
![4-[acetyl(2-naphthylsulfonyl)amino]phenyl acetate](/img/structure/B3452800.png)
![4-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B3452808.png)
![4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3452820.png)
![4,4-dimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3452822.png)
![5-isobutyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3452828.png)
![N-{4-[5-(methacryloylamino)-1,3-benzoxazol-2-yl]phenyl}-2-methylacrylamide](/img/structure/B3452839.png)
![N-{3-[4-(benzoylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3452870.png)